molecular formula C16H16N2O B14369961 2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one CAS No. 94386-22-8

2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one

Cat. No.: B14369961
CAS No.: 94386-22-8
M. Wt: 252.31 g/mol
InChI Key: UKIUACHVRRQMGB-DCIPZJNNSA-N
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Description

2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one is an organic compound with the molecular formula C16H16N2O It is characterized by the presence of two pyrrole rings attached to a cyclohexanone core through methylene linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one typically involves the condensation of cyclohexanone with pyrrole-2-carbaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole or cyclohexanone derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole rings or the cyclohexanone core are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction may produce cyclohexanol derivatives.

Scientific Research Applications

2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one involves its interaction with molecular targets through its pyrrole rings and cyclohexanone core. These interactions can affect various biological pathways, depending on the specific application. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one derivatives: Compounds with similar structures but different substituents on the pyrrole rings or cyclohexanone core.

    Pyrrole-based compounds: Other compounds containing pyrrole rings, such as porphyrins and pyrrole-2-carboxaldehyde derivatives.

Uniqueness

This compound is unique due to its specific arrangement of pyrrole rings and cyclohexanone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the fields of chemistry and biology.

Properties

CAS No.

94386-22-8

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

(2E,6E)-2,6-bis(1H-pyrrol-2-ylmethylidene)cyclohexan-1-one

InChI

InChI=1S/C16H16N2O/c19-16-12(10-14-6-2-8-17-14)4-1-5-13(16)11-15-7-3-9-18-15/h2-3,6-11,17-18H,1,4-5H2/b12-10+,13-11+

InChI Key

UKIUACHVRRQMGB-DCIPZJNNSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=CN2)/C(=O)/C(=C/C3=CC=CN3)/C1

Canonical SMILES

C1CC(=CC2=CC=CN2)C(=O)C(=CC3=CC=CN3)C1

Origin of Product

United States

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